An In-depth Technical Guide to 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one
An In-depth Technical Guide to 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one, a synthetic flavonol derivative. Flavonols, a subclass of flavonoids, are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the chemical identity, synthesis, and characterization of the title compound. It further explores its potential as an anticancer agent, with a focus on its proposed mechanism of action involving the modulation of key cellular signaling pathways. The methodologies presented herein are designed to be self-validating, providing researchers with the necessary information for replication and further investigation.
Introduction: The Significance of the Flavonol Scaffold
The 3-hydroxy-2-phenylchromen-4-one core, commonly known as the flavonol scaffold, is a privileged structure in drug discovery. Found in numerous natural products, flavonols such as quercetin and kaempferol are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The substitution pattern on the A and B rings of the flavonol core can significantly modulate its biological activity. The introduction of a halogen atom, such as bromine, can enhance lipophilicity, potentially leading to improved cell membrane permeability and increased intracellular concentration.[3][4] This guide focuses on the specific derivative, 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one, as a case study to illustrate the synthesis, characterization, and potential therapeutic applications of this important class of compounds.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one are crucial for its application in a research setting.
Chemical Structure:
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-bromophenyl)-3-hydroxychromen-4-one | |
| Molecular Formula | C15H9BrO3 | [5] |
| Molecular Weight | 317.14 g/mol | [6] |
| CAS Number | 96644-05-2 | [5] |
| Predicted LogP | 3.5 | [5] |
| Appearance | Typically a solid |
Synthesis and Characterization: A Validated Approach
The synthesis of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one is reliably achieved through the Algar-Flynn-Oyamada (AFO) reaction.[7][8] This method involves the oxidative cyclization of a 2'-hydroxychalcone precursor in the presence of alkaline hydrogen peroxide.
Synthetic Workflow
The synthesis is a two-step process starting from commercially available reagents.
Caption: Synthetic workflow for 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one (2'-Hydroxy-4-bromochalcone)
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To a stirred solution of 2'-hydroxyacetophenone (1.36 g, 10 mmol) and 4-bromobenzaldehyde (1.85 g, 10 mmol) in ethanol (30 mL), add a 50% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.
-
Rationale: The Claisen-Schmidt condensation requires a strong base to deprotonate the α-carbon of the acetophenone, forming an enolate which then attacks the aldehyde carbonyl. Ethanol is a suitable solvent for all reactants.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. The formation of a solid precipitate indicates product formation.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is approximately 2-3.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Step 2: Synthesis of 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one
-
Dissolve the synthesized 2'-hydroxy-4-bromochalcone (1.5 g, ~5 mmol) in methanol or ethanol (25 mL).
-
To this solution, add 2 M aqueous sodium hydroxide (10 mL), followed by the slow, dropwise addition of 30% hydrogen peroxide (5 mL) while maintaining the temperature below 20°C with an ice bath.
-
Rationale: The AFO reaction proceeds via the epoxidation of the chalcone double bond, followed by intramolecular cyclization and rearrangement to form the flavonol.[9][10] The alkaline conditions are essential for both the epoxidation and the cyclization steps.
-
After the addition of hydrogen peroxide is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture with dilute sulfuric acid or hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid.
Characterization and Data Validation
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2 (dd, 1H), 7.8-7.6 (m, 5H), 7.4 (t, 1H), ~7.0 (bs, 1H, OH) | Confirms the presence of the aromatic protons on both the chromone and bromophenyl rings, and the hydroxyl proton.[11] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~178 (C=O), ~162 (C-O-Ar), ~156, ~134, ~132, ~130, ~128, ~126, ~125, ~124, ~118, ~107 | Shows the characteristic carbonyl carbon and other aromatic carbons, consistent with the flavone structure.[11] |
| IR (KBr, cm⁻¹) | ~3300-3100 (O-H stretch, broad), ~1640 (C=O stretch), ~1610, ~1470 (C=C aromatic stretch) | Confirms the presence of the hydroxyl and carbonyl functional groups.[11][12] |
| Mass Spec. (ESI-MS) | m/z for C₁₅H₉BrO₃ [M+H]⁺: ~316.9, 318.9 (isotopic pattern for Br) | Confirms the molecular weight and the presence of a single bromine atom. |
Biological Activity and Mechanism of Action
Flavonoids, including 3-hydroxyflavones, are known to exert anticancer effects through multiple mechanisms, such as inducing apoptosis and inhibiting cell proliferation.[13][14] The brominated derivative, 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one, is hypothesized to act as an inhibitor of key signaling pathways that are often dysregulated in cancer.
Proposed Anticancer Mechanism
A growing body of evidence suggests that many flavonoids can modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[15][16] This pathway is critical for cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. It is proposed that 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one can inhibit the phosphorylation and subsequent activation of Akt, a key downstream effector of PI3K. This inhibition would lead to the de-repression of pro-apoptotic proteins and the down-regulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.
Caption: Proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.
Applications in Research and Drug Development
2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one serves as a valuable tool for cancer research and a potential lead compound for drug development.
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Probing Cellular Pathways: Due to its proposed activity on the PI3K/Akt pathway, it can be used in in vitro studies to investigate the role of this pathway in various cancer cell lines.
-
Lead Compound for Optimization: The structure of this flavonol can be further modified to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with different substitution patterns on the A and B rings.[17]
-
Anticancer Agent Evaluation: The compound can be evaluated in various cancer models, including cell-based assays (e.g., MTT assay for cytotoxicity, flow cytometry for apoptosis) and potentially in animal models of cancer.[18] The increased lipophilicity due to the bromine atom may offer advantages in bioavailability over non-halogenated parent compounds.[3][4]
Conclusion and Future Perspectives
2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one is a synthetically accessible flavonol with promising potential as an anticancer agent. Its mechanism of action is likely tied to the modulation of critical cell survival pathways such as PI3K/Akt. Future research should focus on a more detailed elucidation of its molecular targets, comprehensive SAR studies to optimize its structure, and evaluation in preclinical cancer models to validate its therapeutic potential. The insights gained from studying this and related compounds will continue to advance the development of flavonoid-based therapeutics.
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